(4-(1H-pyrrol-1-yl)phenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound contains several functional groups including a pyrrole ring, a phenyl ring, a thiazepane ring, and a dimethylamino group. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom replacing one of the carbon atoms. Thiazepane is a seven-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of these functional groups could potentially give the compound interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrole and thiazepane rings, as well as the dimethylamino group. Pyrrole rings are aromatic and can undergo electrophilic substitution reactions. Thiazepane rings can potentially undergo ring-opening reactions under certain conditions .Scientific Research Applications
Synthesis of Polysubstituted Derivatives
This compound has been used in the synthesis of polysubstituted 1-(4-(1H-pyrrol-1-yl)phenyl)-1H-pyrrole derivatives . These derivatives were prepared in a one-pot reaction with dimethylformamide dimethylacetal or triethyl orthoformate and an active methylene nitrile, an active methylene ketone or an ylidene-malononitrile .
Antibacterial Activity
Some of the products derived from this compound have shown antibacterial activity . This makes it a potential candidate for the development of new antibacterial agents.
Anticancer Agents
Pyrrole and its fused derivatives, which include this compound, have attracted attention as potent anticancer agents . They exhibit their cytotoxic activities through various mechanisms such as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Electrochemical Properties
The corresponding polymer of this compound, obtained via electrochemical polymerization, has shown interesting electrochemical properties . It exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .
Optical Properties
The polymer derived from this compound also demonstrated unique optical properties . It changed color during charge insertion and extraction, exhibiting orange color in the neutral state and blue color in the oxidized state .
Applications in Electronic Devices
Conjugated polymers, including those derived from this compound, have been used in various electronic devices for energy storage, energy trapping, energy translation, sensors, and flexible electronics .
Applications in Solar Cells and Light Emitting Devices
These conjugated polymers have also found applications in solar cells and light emitting devices , contributing to the development of renewable energy sources and advanced lighting solutions.
Use in Biosensors
The conjugated polymers derived from this compound have been used in the development of biosensors , which are crucial tools in various fields such as healthcare, environmental monitoring, and food safety.
Mechanism of Action
Target of Action
Similar compounds have been found to target various enzymes and receptors, influencing cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, causing changes in cellular processes . For instance, some compounds inhibit or activate enzymes, altering the rate of biochemical reactions .
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to changes in cellular metabolism, signal transduction, and gene expression .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been found to influence cell growth, glucose uptake rate, and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Future Directions
properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-20(2)14-18-15-24-13-5-12-22(18)19(23)16-6-8-17(9-7-16)21-10-3-4-11-21/h3-4,6-11,18H,5,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPXLMPWMFOJAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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